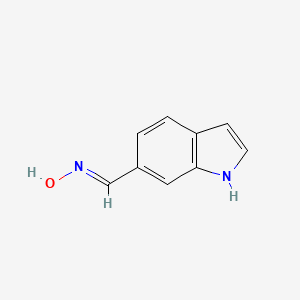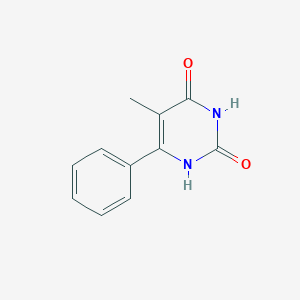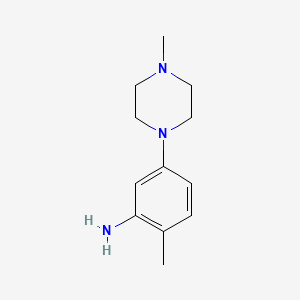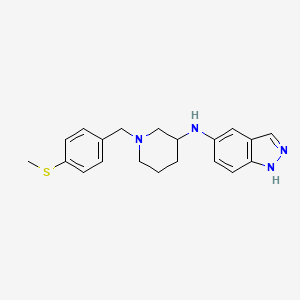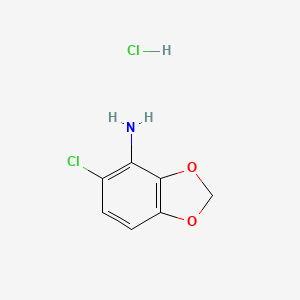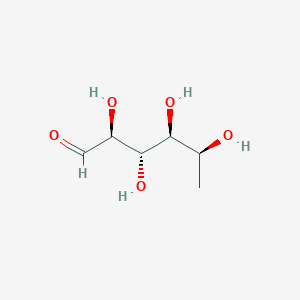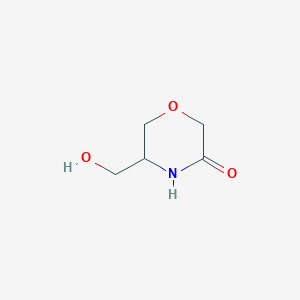![molecular formula C15H16N2O3S B1361007 [{2-Oxo-2-[(2-thienylmethyl)amino]ethyl}(phenyl)-amino]acetic acid CAS No. 1142205-26-2](/img/structure/B1361007.png)
[{2-Oxo-2-[(2-thienylmethyl)amino]ethyl}(phenyl)-amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Oxo-2-[(2-thienylmethyl)amino]ethyl](phenyl)-amino]acetic acid, more commonly known as OTA, is a thiophene-containing amino acid that has been studied extensively for its potential medicinal applications. OTA is a naturally occurring compound that can be found in foods such as wheat, barley, and rye, and is also produced by certain species of fungi. OTA has been studied for its potential therapeutic applications in the treatment of a variety of diseases, including cancer and neurodegenerative diseases.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions :
- A study by Al-Mousawi and El-Apasery (2012) demonstrated the use of similar compounds in condensation reactions, highlighting their potential in synthesizing various organic compounds. This study provides insight into the chemical behavior and potential applications in organic synthesis of related compounds (Al-Mousawi & El-Apasery, 2012).
Antimicrobial Applications :
- Kalekar, Bhat, and Koli (2011) synthesized similar compounds for antimicrobial activity testing, indicating the potential use of your compound in developing new antimicrobials (Kalekar, Bhat, & Koli, 2011).
- Similarly, Desai, Shihora, and Moradia (2007) explored the synthesis of related compounds for antibacterial and antifungal applications, underscoring the relevance of such compounds in the field of medicine (Desai, Shihora, & Moradia, 2007).
Pharmacological Research :
- Yanagisawa et al. (1988) studied derivatives of a similar structure for their angiotensin-converting enzyme inhibitory activities, suggesting potential applications in cardiovascular therapeutics (Yanagisawa et al., 1988).
Chemical Synthesis and Characterization :
- Research by Date, Iyer, and Ghosh (2004) on the synthesis of a bifunctional β‐silylketone, a precursor for a solid-supported β‐silylethanol anchoring group, demonstrates the versatility of similar compounds in chemical synthesis (Date, Iyer, & Ghosh, 2004).
Propriétés
IUPAC Name |
2-(N-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-14(16-9-13-7-4-8-21-13)10-17(11-15(19)20)12-5-2-1-3-6-12/h1-8H,9-11H2,(H,16,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETAKEHWIQQEEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NCC2=CC=CS2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[{2-Oxo-2-[(2-thienylmethyl)amino]ethyl}(phenyl)-amino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

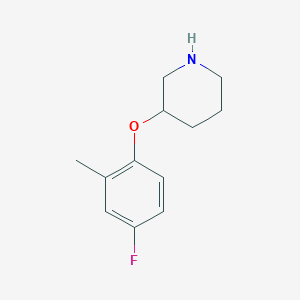
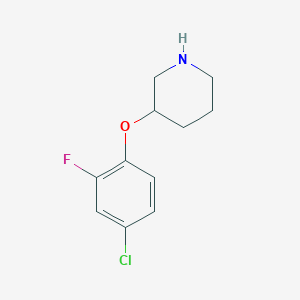
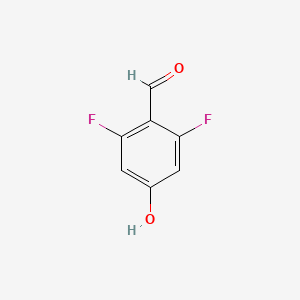
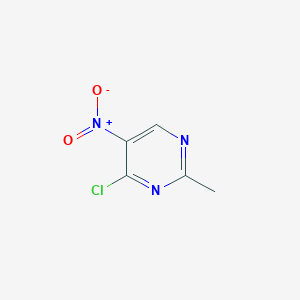
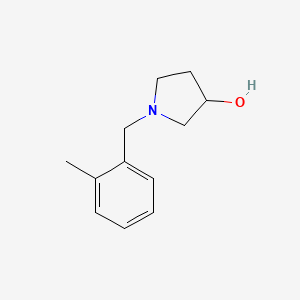
![3-chloro-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B1360939.png)
